Cas no 60798-89-2 (5-(adamantan-1-yl)-2H-1,2,3,4-tetrazole)

5-(adamantan-1-yl)-2H-1,2,3,4-tetrazole 化学的及び物理的性質
名前と識別子
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- 5-(adamantan-1-yl)-2H-1,2,3,4-tetrazole
- 5-(1-ADAMANTYL)-2H-1,2,3,4-TETRAAZOLE
- 5-(1-adamantyl)-2H-tetraazole
- CCG-324217
- STK349493
- EN300-229315
- 5-adamantyltetrazole
- BBL039891
- adamantyltetrazole
- CS-0271227
- 5-(Adamantan-1-yl)-2h-tetrazole
- 5-Adamantan-1-yl-2H-tetrazole
- 60798-89-2
- 5-(1-adamantyl)-2H-tetrazole
- SCHEMBL6496549
- AKOS009096710
- AKOS000307387
- 5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-2H-tetrazole
- 5-(adamantan-1-yl)-1H-1,2,3,4-tetrazole
- 5-(ADAMANTAN-1-YL)-2H-1,2,3,4-TETRAZOLE
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- MDL: MFCD04045732
- インチ: InChI=1S/C11H16N4/c1-7-2-9-3-8(1)5-11(4-7,6-9)10-12-14-15-13-10/h7-9H,1-6H2,(H,12,13,14,15)
- InChIKey: OBWRBAQXRLLXFR-UHFFFAOYSA-N
- ほほえんだ: C1C2CC3CC1CC(C2)(C3)C4=NNN=N4
計算された属性
- せいみつぶんしりょう: 204.137496527Da
- どういたいしつりょう: 204.137496527Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 54.5Ų
5-(adamantan-1-yl)-2H-1,2,3,4-tetrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-229315-5.0g |
5-(adamantan-1-yl)-2H-1,2,3,4-tetrazole |
60798-89-2 | 95% | 5.0g |
$1115.0 | 2024-06-20 | |
Enamine | EN300-229315-1.0g |
5-(adamantan-1-yl)-2H-1,2,3,4-tetrazole |
60798-89-2 | 95% | 1.0g |
$385.0 | 2024-06-20 | |
Enamine | EN300-229315-10.0g |
5-(adamantan-1-yl)-2H-1,2,3,4-tetrazole |
60798-89-2 | 95% | 10.0g |
$1654.0 | 2024-06-20 | |
Enamine | EN300-229315-0.5g |
5-(adamantan-1-yl)-2H-1,2,3,4-tetrazole |
60798-89-2 | 95% | 0.5g |
$284.0 | 2024-06-20 | |
Enamine | EN300-229315-5g |
5-(adamantan-1-yl)-2H-1,2,3,4-tetrazole |
60798-89-2 | 5g |
$1115.0 | 2023-09-15 | ||
Enamine | EN300-229315-1g |
5-(adamantan-1-yl)-2H-1,2,3,4-tetrazole |
60798-89-2 | 1g |
$385.0 | 2023-09-15 | ||
Enamine | EN300-229315-0.05g |
5-(adamantan-1-yl)-2H-1,2,3,4-tetrazole |
60798-89-2 | 95% | 0.05g |
$69.0 | 2024-06-20 | |
Enamine | EN300-229315-0.1g |
5-(adamantan-1-yl)-2H-1,2,3,4-tetrazole |
60798-89-2 | 95% | 0.1g |
$105.0 | 2024-06-20 | |
Enamine | EN300-229315-10g |
5-(adamantan-1-yl)-2H-1,2,3,4-tetrazole |
60798-89-2 | 10g |
$1654.0 | 2023-09-15 | ||
Enamine | EN300-229315-0.25g |
5-(adamantan-1-yl)-2H-1,2,3,4-tetrazole |
60798-89-2 | 95% | 0.25g |
$149.0 | 2024-06-20 |
5-(adamantan-1-yl)-2H-1,2,3,4-tetrazole 関連文献
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1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
5-(adamantan-1-yl)-2H-1,2,3,4-tetrazoleに関する追加情報
5-(Adamantan-1-yl)-2H-1,2,3,4-Tetrazole: A Comprehensive Overview
5-(Adamantan-1-yl)-2H-1,2,3,4-tetrazole, also known by its CAS number 60798-89-2, is a unique organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its tetrazole ring system, which is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom. The tetrazole moiety is further substituted with an adamantane group at the 5-position, which contributes to its distinctive properties and potential applications.
The adamantane group, a highly stable and rigid framework composed of multiple cyclohexane rings fused together, imparts exceptional structural integrity to the molecule. This combination of a tetrazole ring and an adamantane substituent makes 5-(Adamantan-1-yl)-2H-1,2,3,4-tetrazole a promising candidate for various applications in drug design and materials synthesis. Recent studies have highlighted its potential as a building block for constructing advanced materials with tailored electronic and mechanical properties.
From a synthetic perspective, the preparation of 5-(Adamantan-1-yl)-2H-1,2,3,4-tetrazole involves a multi-step process that typically begins with the synthesis of the tetrazole core. This is followed by functionalization at the 5-position with an adamantane group through nucleophilic substitution or other coupling reactions. The synthesis of such compounds often requires precise control over reaction conditions to ensure high yields and purity.
In terms of applications, 5-(Adamantan-1-yl)-2H-1,2,3,4-tetrazole has shown promise in the development of novel pharmaceutical agents. Its tetrazole ring is known to exhibit bioactivity in various biological systems, making it a valuable component in drug discovery programs targeting specific therapeutic areas such as anti-inflammatory or anti-cancer agents. Recent research has explored its ability to act as a scaffold for constructing bioactive molecules with improved pharmacokinetic profiles.
Beyond pharmaceuticals, this compound has also found utility in materials science. The rigid adamantane group enhances the mechanical strength and thermal stability of materials incorporating this molecule. For instance, it has been investigated as a component in high-performance polymers and composites designed for use in extreme environmental conditions.
The study of 5-(Adamantan-1-yl)-2H-1,2,3,4-tetrazole continues to evolve with advancements in synthetic methodologies and computational modeling techniques. Researchers are leveraging computational tools to predict its electronic properties and interactions with biological systems more accurately. These insights are paving the way for innovative applications in fields ranging from electronics to biotechnology.
In conclusion, 5-(Adamantan-1-yl)-2H-1,2,3,4-tetrazole, with its unique combination of structural features and functional groups, represents a versatile building block for modern chemical research. As ongoing studies uncover new aspects of its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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